molecular formula C10H22IN3 B14611630 N,N'-Dimethyl-N''-(1-methylcyclohexyl)guanidine hydroiodide CAS No. 59083-46-4

N,N'-Dimethyl-N''-(1-methylcyclohexyl)guanidine hydroiodide

Cat. No.: B14611630
CAS No.: 59083-46-4
M. Wt: 311.21 g/mol
InChI Key: QUGHEEAPGHSYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dimethyl-N’‘-(1-methylcyclohexyl)guanidine hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are widely used in various chemical reactions and applications. This particular compound features a guanidine core with N,N’-dimethyl and N’'-(1-methylcyclohexyl) substituents, combined with a hydroiodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N’‘-(1-methylcyclohexyl)guanidine hydroiodide typically involves the guanylation of amines. One common method is the reaction of N,N’-dimethylguanidine with 1-methylcyclohexylamine in the presence of a suitable catalyst such as scandium(III) triflate. The reaction is carried out under mild conditions in an aqueous medium . Another approach involves the use of carbodiimides as intermediates, which react with amines to form the desired guanidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale guanylation processes using efficient catalysts like ytterbium triflate or copper-catalyzed reactions. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to simpler amines.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity. The compound’s basicity allows it to act as a proton acceptor, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylguanidine
  • N,N’-Dimethyl-N’'-cyclohexylguanidine
  • N,N’-Dimethyl-N’'-(2-methylcyclohexyl)guanidine

Uniqueness

N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 1-methylcyclohexyl group enhances its steric hindrance and influences its reactivity compared to other guanidine derivatives .

Properties

CAS No.

59083-46-4

Molecular Formula

C10H22IN3

Molecular Weight

311.21 g/mol

IUPAC Name

1,2-dimethyl-3-(1-methylcyclohexyl)guanidine;hydroiodide

InChI

InChI=1S/C10H21N3.HI/c1-10(7-5-4-6-8-10)13-9(11-2)12-3;/h4-8H2,1-3H3,(H2,11,12,13);1H

InChI Key

QUGHEEAPGHSYPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC(=NC)NC.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.